molecular formula C8H18O3 B13588034 4,4-Diethoxybutan-2-ol CAS No. 77533-80-3

4,4-Diethoxybutan-2-ol

Cat. No.: B13588034
CAS No.: 77533-80-3
M. Wt: 162.23 g/mol
InChI Key: PZFICWWBEDKOSI-UHFFFAOYSA-N
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Description

4,4-Diethoxybutan-2-ol is an organic compound with the molecular formula C8H18O3. It is a versatile chemical used in various synthetic applications due to its unique structure, which includes two ethoxy groups and a hydroxyl group. This compound is often utilized as an intermediate in the synthesis of more complex molecules, making it valuable in both academic research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Diethoxybutan-2-ol can be synthesized through several methods. One common approach involves the reaction of butan-2-one with ethanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a diol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 4,4-diethoxybutan-2-one.

    Reduction: Formation of 4,4-diethoxybutane-1,2-diol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4-Diethoxybutan-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is used in the preparation of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into new drug candidates often involves this compound as an intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Diethoxybutan-2-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In substitution reactions, the ethoxy groups are replaced by other functional groups, altering the compound’s chemical properties.

Comparison with Similar Compounds

    4,4-Diethoxybutylamine: Another compound with similar ethoxy groups but with an amine functional group.

    4,4-Diethoxybutan-1-amine: Similar structure but with an amine group at a different position.

    4,4-Diethoxybutylurea: Contains a urea functional group instead of a hydroxyl group.

Uniqueness: 4,4-Diethoxybutan-2-ol is unique due to its combination of ethoxy and hydroxyl groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of a wide range of compounds.

Properties

CAS No.

77533-80-3

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

4,4-diethoxybutan-2-ol

InChI

InChI=1S/C8H18O3/c1-4-10-8(11-5-2)6-7(3)9/h7-9H,4-6H2,1-3H3

InChI Key

PZFICWWBEDKOSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C)O)OCC

Origin of Product

United States

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